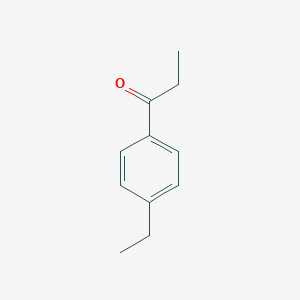

1-(4-Ethylphenyl)propan-1-one

Vue d'ensemble

Description

The compound 1-(4-Ethylphenyl)propan-1-one is a chemical entity that has been the subject of various research studies. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds, which can offer insights into the properties and behaviors that 1-(4-Ethylphenyl)propan-1-one might exhibit.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted acetophenones with aldehydes or other suitable reagents. For example, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . This suggests that a similar approach could be used for synthesizing 1-(4-Ethylphenyl)propan-1-one, potentially by reacting 4-ethylacetophenone with an appropriate reagent.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2en-1-one was determined to crystallize in the monoclinic system with specific unit cell parameters . This information is valuable as it provides a basis for predicting the crystal structure of 1-(4-Ethylphenyl)propan-1-one, which may also crystallize in a similar system.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1-(4-Ethylphenyl)propan-1-one can be inferred from studies on their interactions and binding with biological targets. For example, molecular docking analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone with breast cancer and anti-malarial receptors indicates potential biological activity . This suggests that 1-(4-Ethylphenyl)propan-1-one could also exhibit interesting reactivity with biological molecules, warranting further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into their behavior. For example, the compound (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one was characterized using various spectroscopic techniques and thermal analysis, revealing information about its stability and electronic transitions . These findings can help predict the properties of 1-(4-Ethylphenyl)propan-1-one, such as its spectroscopic characteristics and thermal behavior.

Applications De Recherche Scientifique

It’s possible that this compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but without specific studies or resources, it’s difficult to provide a comprehensive analysis.

-

Chemical Synthesis : As a chemical compound, “1-(4-Ethylphenyl)propan-1-one” could be used in the synthesis of other complex molecules in the field of organic chemistry .

-

Material Science : Given its specific molecular structure, it might be used in the development of new materials or in the study of material properties .

-

Pharmacokinetics : The compound could potentially be used in pharmacokinetic studies, which involve the analysis of how a drug is absorbed, distributed, metabolized, and excreted in the body .

-

Proteomics Research : It’s possible that “1-(4-Ethylphenyl)propan-1-one” could be used in proteomics research, which involves the large-scale study of proteins .

-

Forensic Science : There’s a possibility that this compound could be used in forensic science, particularly in the identification and analysis of synthetic substances .

-

Spectroscopic Studies : The compound could be used in spectroscopic studies, which involve the interaction of light with matter to determine the properties of a substance .

-

Chemical Synthesis : This compound could be used in the synthesis of other complex molecules in the field of organic chemistry .

-

Material Science : Given its specific molecular structure, it might be used in the development of new materials or in the study of material properties .

-

Pharmacokinetics : The compound could potentially be used in pharmacokinetic studies, which involve the analysis of how a drug is absorbed, distributed, metabolized, and excreted in the body .

-

Proteomics Research : It’s possible that “1-(4-Ethylphenyl)propan-1-one” could be used in proteomics research, which involves the large-scale study of proteins .

-

Forensic Science : There’s a possibility that this compound could be used in forensic science, particularly in the identification and analysis of synthetic substances .

-

Spectroscopic Studies : The compound could be used in spectroscopic studies, which involve the interaction of light with matter to determine the properties of a substance .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, H335, and H412 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQRIILEZYZAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

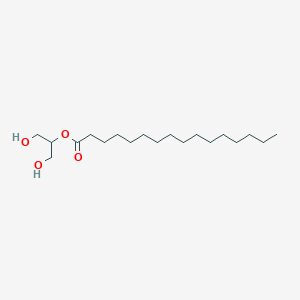

CCC1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342678 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)propan-1-one | |

CAS RN |

27465-51-6 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)